7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile
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Overview
Description
7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile is an organic compound characterized by a methoxy group and a dioxole ring fused to a benzene ring with a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 7-methoxy-1,3-benzodioxole as a precursor, which undergoes a nitrile formation reaction. The reaction conditions often include the use of reagents such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under conditions like heating or using a catalyst.
Major Products Formed:
Oxidation: Formation of 7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 7-methoxybenzo[d][1,3]dioxole-5-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of specific enzymes or signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
- 7-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde
- 7-Methoxybenzo[d][1,3]dioxole-5-amine
Comparison: Compared to these similar compounds, 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications. For example, the nitrile group can undergo specific reactions such as reduction to amines, which may not be possible with the carboxylate or aldehyde derivatives.
Properties
IUPAC Name |
7-methoxy-1,3-benzodioxole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYBNFQFTQHSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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